![molecular formula C10H10BrNO B2771009 4-Bromo-2-propoxybenzonitrile CAS No. 588682-07-9](/img/structure/B2771009.png)
4-Bromo-2-propoxybenzonitrile
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Overview
Description
4-Bromo-2-propoxybenzonitrile is a chemical compound with the molecular formula C10H10BrNO . It contains a total of 23 bonds, including 13 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 nitrile (aromatic), and 1 ether (aromatic) .
Molecular Structure Analysis
The molecular structure of 4-Bromo-2-propoxybenzonitrile includes a total of 23 bonds. There are 13 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 nitrile (aromatic), and 1 ether (aromatic) .Physical And Chemical Properties Analysis
4-Bromo-2-propoxybenzonitrile is a solid compound . It has a molecular weight of 240.1 . More specific physical and chemical properties are not provided in the search results.Scientific Research Applications
Organic Synthesis Applications
Brominated benzonitriles, including compounds similar to "4-Bromo-2-propoxybenzonitrile," serve as key intermediates in the synthesis of complex molecules. For instance, bromo-substituted phenyl carbothioamide derivatives are synthesized from hydroxybenzonitriles, which are crucial in producing biologically active compounds like febuxostat, a gout treatment (Wang et al., 2016). Such synthetic routes illustrate the importance of brominated benzonitriles in pharmaceutical synthesis.
Material Science and Physical Chemistry
Brominated benzonitriles have been studied for their unique physical properties. For example, 4-Bromobenzonitrile crystals demonstrate plastically deformable characteristics, allowing for potential applications in flexible materials (Alimi et al., 2018). These properties can be useful in designing new materials with specific mechanical behaviors.
Safety and Hazards
The safety data sheet for 4-Bromo-2-propoxybenzonitrile indicates that it may cause harm if swallowed, inhaled, or if it comes into contact with skin . It is recommended to avoid breathing dust, avoid contact with skin and eyes, and not to ingest the compound . In case of contact, immediate medical assistance should be sought .
Future Directions
While specific future directions for 4-Bromo-2-propoxybenzonitrile are not mentioned in the search results, one relevant paper discusses the use of a similar compound, 4-bromo-benzonitrile, for surface passivation to enhance the performance of perovskite solar cells . This suggests potential applications of 4-Bromo-2-propoxybenzonitrile in the field of solar energy.
properties
IUPAC Name |
4-bromo-2-propoxybenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-2-5-13-10-6-9(11)4-3-8(10)7-12/h3-4,6H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMAUPFQZVPCYPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)Br)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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